
(4E)-5,5,5-Trifluoro-4-(phenylimino)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-5,5,5-Trifluoro-4-(phenylimino)pentan-2-one is an organic compound that features a trifluoromethyl group and a phenyl group attached to a pentan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5,5,5-Trifluoro-4-(phenylimino)pentan-2-one typically involves the reaction of a trifluoromethyl ketone with aniline under specific conditions. A common method includes:
Starting Materials: Trifluoromethyl ketone and aniline.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The trifluoromethyl ketone is mixed with aniline and the base in the solvent, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4E)-5,5,5-Trifluoro-4-(phenylimino)pentan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitroso compound, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism by which (4E)-5,5,5-Trifluoro-4-(phenylimino)pentan-2-one exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
(4E)-5,5,5-Trifluoro-4-(phenylimino)pentan-2-one: can be compared with other trifluoromethyl ketones and imines.
Trifluoromethyl ketones: Known for their stability and reactivity, often used in medicinal chemistry.
Imines: Common intermediates in organic synthesis, with diverse reactivity.
Uniqueness
The combination of a trifluoromethyl group and a phenyl group in this compound makes it unique, providing a balance of stability and reactivity that can be exploited in various chemical reactions and applications.
Properties
CAS No. |
846059-46-9 |
|---|---|
Molecular Formula |
C11H10F3NO |
Molecular Weight |
229.20 g/mol |
IUPAC Name |
5,5,5-trifluoro-4-phenyliminopentan-2-one |
InChI |
InChI=1S/C11H10F3NO/c1-8(16)7-10(11(12,13)14)15-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
QKGGKTLFTNJTHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=NC1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


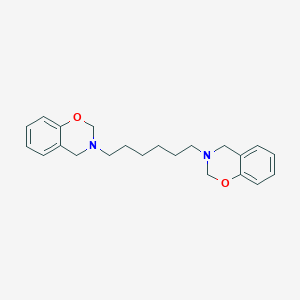
![Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-](/img/structure/B14200205.png)
![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one](/img/structure/B14200217.png)
![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)
![Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate](/img/structure/B14200225.png)
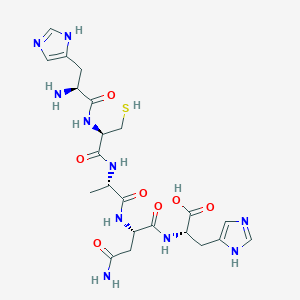
![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)
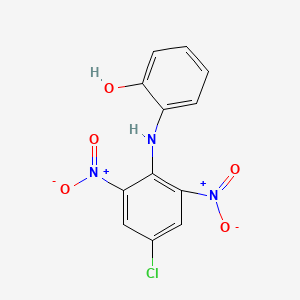
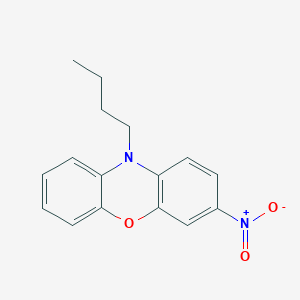

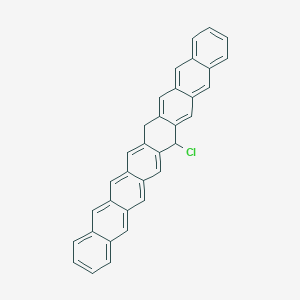
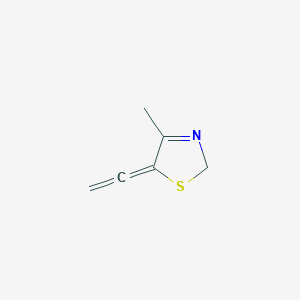
![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)
